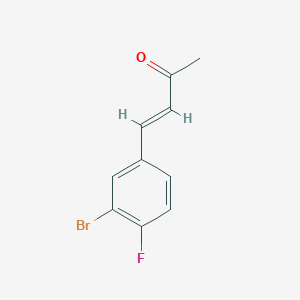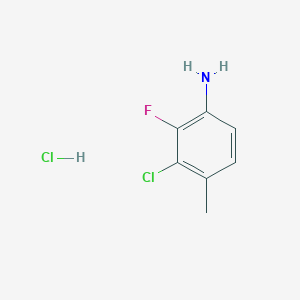
1-(3-Fluoropyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10FNO. It is a fluorinated derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom on the pyridine ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a propanol group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a solvent like acetonitrile and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-Fluoropyridin-2-yl)propan-2-one, while substitution reactions can yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluoropyridin-2-yl)propan-1-ol: Another fluorinated pyridine derivative with a similar structure but different functional group positioning.
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom on the ring.
4-Fluoropyridine: Another positional isomer of fluoropyridine with the fluorine atom at the 4-position
Uniqueness
1-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can result in distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
1-(3-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3 |
InChI-Schlüssel |
BIOYANKZURWVTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CC=N1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)



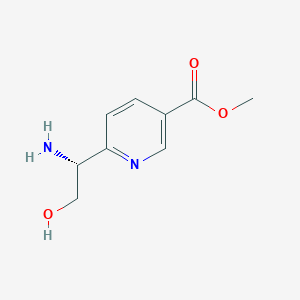

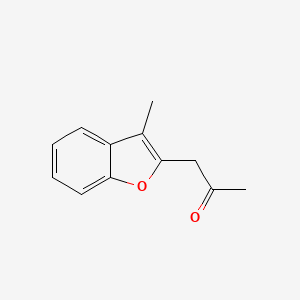

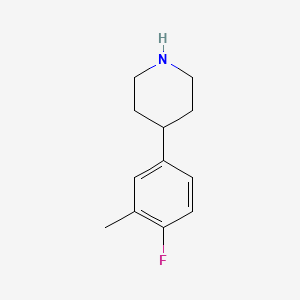

![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
